Solubility Enhancement vs. para-Phenyl Bioisostere
In a head-to-head bioisostere comparison, the introduction of a cubane-1,4-diyl (CUB) motif in place of a para-substituted phenyl (p-Ph) ring resulted in a minimum 50-fold increase in aqueous solubility for the model compound series. This improvement was quantified by parallel kinetic solubility assays [1].
| Evidence Dimension | Aqueous Kinetic Solubility (Fold-Improvement) |
|---|---|
| Target Compound Data | > 50-fold increase |
| Comparator Or Baseline | para-Phenyl (p-Ph) reference compound |
| Quantified Difference | ≥ 50× |
| Conditions | Measured in a series of model compounds where the aromatic ring was replaced with CUB, BCP, or BCO; solubility determined via standard kinetic solubility assay at pH 7.4. |
Why This Matters
For procurement decisions in drug discovery, a >50-fold solubility advantage can rescue a lead series from formulation failure and reduce the need for complex excipients.
- [1] Auberson, Y.P., Brocklehurst, C., Furegati, M., Fessard, T.C., Koch, G., Decker, A., La Vecchia, L., Briard, E. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 2017, 12(8), 590-598. View Source
